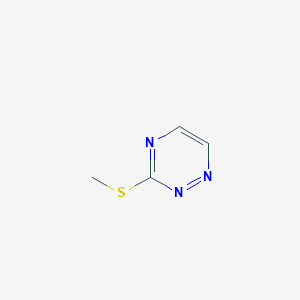

3-Methylthio-1,2,4-triazine

Descripción

Significance of Nitrogen Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are a cornerstone of modern chemical science, forming the structural basis of a vast array of biologically active molecules and functional materials. openmedicinalchemistryjournal.comfrontiersin.orgnih.gov Their prevalence is highlighted by the fact that over 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.com These compounds are integral to numerous natural products, including vitamins, alkaloids, and antibiotics, as well as synthetic pharmaceuticals, agrochemicals, and polymers. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms within a cyclic framework imparts unique physicochemical properties, such as the ability to form hydrogen bonds with biological targets, which is a key factor in their widespread use in drug design. nih.gov The structural diversity and adjustable nature of nitrogen heterocycles allow for the fine-tuning of their biological and material properties, making them versatile building blocks in organic synthesis. openmedicinalchemistryjournal.comfrontiersin.org

Overview of 1,2,4-Triazine (B1199460) Core Structures in Medicinal Chemistry and Organic Synthesis

The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. nih.govbenthamdirect.combenthamdirect.com Derivatives of 1,2,4-triazine exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govbenthamdirect.comresearchgate.net The arrangement of nitrogen atoms in the 1,2,4-triazine ring makes it an electron-deficient system, influencing its reactivity and biological interactions. researchgate.net In organic synthesis, 1,2,4-triazines are valuable precursors for the construction of other heterocyclic systems through reactions like the inverse-electron-demand Diels-Alder reaction. researchgate.netresearchgate.net This reactivity allows for the synthesis of complex molecules, such as substituted pyridines and other valuable ligands for transition metal catalysis. researchgate.net

Rationale for Focused Investigation on 3-Methylthio-1,2,4-triazine Derivatives

The focused investigation of this compound and its derivatives is driven by the unique influence of the methylthio group on the chemical and biological properties of the triazine core. The methylthio group can be readily modified, serving as a leaving group in nucleophilic substitution reactions or being oxidized to sulfoxide (B87167) or sulfone, thereby providing a handle for further functionalization. evitachem.comsioc-journal.cn This versatility makes 3-methylthio-1,2,4-triazines important intermediates in the synthesis of a variety of substituted triazines with diverse biological activities. nih.govaessweb.com For instance, derivatives of this compound have been explored for their potential as antimicrobial and anti-inflammatory agents. researchgate.netevitachem.com The study of these specific derivatives allows for a deeper understanding of structure-activity relationships within the broader class of 1,2,4-triazine compounds.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 3-methylsulfanyl-1,2,4-triazine |

| CAS Number | 28735-21-9 |

| Molecular Formula | C4H5N3S |

| Molecular Weight | 127.17 g/mol |

| Appearance | Solid |

Table 1: Chemical Identifiers and Properties of this compound. nih.govsigmaaldrich.com

Synthesis and Reactions of this compound

The synthesis of this compound and its derivatives can be achieved through various routes. A common method involves the methylation of the corresponding 3-thioxo-1,2,4-triazine precursors. nih.gov For example, the reaction of 6-substituted benzyl-3-thioxo-1,2,4-triazin-5-ones with a methylating agent yields the corresponding 3-methylthio derivatives. nih.gov Another approach involves the reaction of this compound with ammonia (B1221849) or amines to produce amino-substituted triazines. evitachem.com

The reactivity of this compound is characterized by several key transformations:

Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide. evitachem.com

Nucleophilic Substitution: The methylthio group can act as a leaving group in reactions with nucleophiles, allowing for the introduction of various functional groups at the 3-position. evitachem.com

Reduction: The triazine ring can be reduced to its dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride. evitachem.comacs.org

Reactions with Organolithium Reagents: The reaction of this compound derivatives with organolithium reagents can lead to addition or substitution products, depending on the specific reagents and reaction conditions. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHGWQLAJYTULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313726 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-21-9 | |

| Record name | 28735-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylthio-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylthio 1,2,4 Triazine

Advanced Synthetic Routes to 3-Methylthio-1,2,4-triazine and its Precursors

The construction of the this compound core and its precursors is achieved through several strategic synthetic routes. These methods are designed to efficiently assemble the triazine ring and introduce the essential methylthio substituent.

Cyclocondensation Reactions in 1,2,4-Triazine (B1199460) Scaffold Construction

Cyclocondensation reactions are fundamental to the formation of the 1,2,4-triazine ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a suitable aminoguanidine (B1677879) or thiosemicarbazide (B42300) derivative. mdpi.comscielo.br For instance, the reaction of α-keto esters with C-glycosyl formamidrazones leads to the formation of C-glycopyranosyl 1,2,4-triazin-5(4H)-ones. mdpi.com Similarly, the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds yields pyrido[1,2-b] evitachem.comontosight.aid-nb.infotriazine derivatives. scielo.br The choice of reactants and reaction conditions, such as the use of a base or thermal induction, plays a crucial role in directing the cyclization process and determining the final substitution pattern of the triazine ring. d-nb.inforesearchgate.net

A common precursor for this compound is a 3-thioxo-1,2,4-triazin-5-one derivative. nih.govevitachem.com These are often synthesized by reacting an α-ketocarboxylic acid with thiocarbohydrazide. google.com For example, reacting pivaloyl cyanide with a carboxylic acid anhydride (B1165640) in the presence of a strong acid, followed by condensation with thiocarbohydrazide, is a method to produce 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one. google.com

Table 1: Examples of Cyclocondensation Reactions for 1,2,4-Triazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| C-glycosyl formamidrazones | 1,2-dicarbonyl derivatives | 3-Glycopyranosyl-1,2,4-triazines | mdpi.com |

| Nitrilimines | α-amino esters | 1,2,4-Triazin-6-ones | researchgate.net |

| 4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | α,β-bifunctional compounds | Pyrido[1,2-b] evitachem.comontosight.aid-nb.infotriazines | scielo.br |

| Hydrazones | - | 1-(1-nitro-2-naphthyl)-6-azauracil-5-carbonitrile (via thermal cyclization) | d-nb.info |

Methylation Strategies for Thiolated 1,2,4-Triazine Intermediates

Once the 3-thioxo-1,2,4-triazine precursor is obtained, the introduction of the methyl group at the sulfur atom is a key step. This S-methylation is typically achieved by reacting the thiolated intermediate with a methylating agent. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. nih.govgoogle.com The reaction is often carried out in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate anion. google.comgoogle.com For example, 4-amino-6-tert-butyl-3-thio-1,2,4-triazine-5(4H)-one is reacted with dimethyl sulfate and anhydrous sodium carbonate in acetone (B3395972) to yield 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one. google.com Another approach involves dissolving the mercapto-triazinone in a mixture of sodium hydroxide and methanol (B129727), followed by the addition of methyl iodide. google.com

Regioselective N-methylation of methylthio-substituted 1,2,4-triazinones can also be achieved using methanol over H-Y Zeolite, which selectively yields N-methylated products. tandfonline.com

One-Pot Synthetic Approaches to 1,2,4-Triazine Derivatives

To enhance synthetic efficiency, one-pot procedures have been developed for the synthesis of 1,2,4-triazine derivatives. These methods combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time and resources. For instance, substituted 1,2,4-triazines can be prepared in a one-pot reaction by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net Another one-pot method involves the three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. d-nb.infobeilstein-journals.org These domino annulation reactions offer a powerful tool for creating libraries of potentially biologically active 1,2,4-triazine derivatives from readily available starting materials. rsc.org

Functional Group Interconversions and Derivatization at the 3-Methylthio Position

The 3-methylthio group is a key handle for further functionalization of the 1,2,4-triazine ring, allowing for a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Methylthio Moiety

The methylthio group at the 3-position of the 1,2,4-triazine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position. For example, reaction with primary and secondary amines can displace the methylthio group to form 3-amino-1,2,4-triazin-5-ones. nih.gov The reaction of this compound with ammonia (B1221849) or amines under controlled conditions, typically in a solvent like ethanol (B145695) or water at elevated temperatures, is a common method to introduce amino groups. evitachem.com The reactivity towards nucleophiles can be influenced by other substituents on the triazine ring. For instance, π-electron rich 1,2,4-triazines, such as 3-methylthio-5-methoxy-1,2,4-triazine, have been studied in reactions with organolithium reagents. rsc.org

The amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine with liquid ammonia has been shown to proceed via an SN(ANRORC) mechanism, which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure. scispace.com

Alkylation Reactions on the Triazine Core, including N1 and N2 Positions

Alkylation can occur not only at the sulfur atom but also on the nitrogen atoms of the triazine ring. The regioselectivity of alkylation depends on the specific triazine derivative, the alkylating agent, and the reaction conditions. For instance, various synthetically accessible 1,2,4-triazines can be efficiently alkylated at the N1 position under mild conditions using agents like Meerwein's salt (Me₃O⁺BF₄⁻) to form 1-alkyl-1,2,4-triazinium salts. acs.org These salts can then serve as precursors for further reactions. acs.org In some cases, alkylation can occur at the N2 or N4 positions of the triazine ring. For example, liquid-phase methylation of 6-methyl-3-methylthio-1,2,4-triazine-5-one with methanol over HY-Zeolite selectively gives 2,6-dimethyl-3-methylthio-1,2,4-triazine-5-one. tandfonline.com

Table 2: Summary of Functional Group Interconversions and Derivatizations

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Primary/secondary amines | 3-Amino-1,2,4-triazin-5-ones | nih.gov |

| Nucleophilic Substitution | Ammonia/amines | 3-Amino-1,2,4-triazines | evitachem.com |

| N1-Alkylation | Meerwein's salt (Me₃O⁺BF₄⁻) | 1-Alkyl-1,2,4-triazinium salts | acs.org |

| N2-Methylation | Methanol over HY-Zeolite | 2,6-Dimethyl-3-methylthio-1,2,4-triazine-5-one | tandfonline.com |

Oxidation Reactions of the Methylthio Group

The methylthio group (-SCH₃) at the 3-position of the 1,2,4-triazine ring is susceptible to oxidation, a reaction that significantly enhances its utility as a leaving group in nucleophilic substitution reactions. This transformation is a key step in the synthesis of a variety of substituted 1,2,4-triazines.

Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and Oxone® are employed to convert the methylthio group into a methylsulfinyl (-S(O)CH₃) or a methylsulfonyl (-SO₂CH₃) group. rsc.orgreading.ac.uk The resulting 3-methylsulfinyl- and 3-methylsulfonyl-1,2,4-triazines are highly reactive towards nucleophiles, facilitating the introduction of a wide range of substituents at the 3-position. thieme-connect.comresearchgate.net

For instance, the oxidation of 6-amino-5-benzylamino-3-methylsulfanyl-1,2,4-triazine with an excess of m-chloroperbenzoic acid yields 6-amino-5-benzylamino-3-methylsulfonyl-1,2,4-triazine 1-oxide. rsc.org This sulfone is then readily displaced by various nucleophiles. Similarly, 5-acetyl- and 5-butyryl-3-methylthio-1,2,4-triazineoxime ethers are oxidized to their corresponding sulfonyl derivatives using potassium permanganate (B83412) (KMnO₄). osi.lv The enhanced leaving group ability of the methylsulfonyl group compared to halides or alkoxy groups often leads to higher yields in subsequent substitution reactions.

The oxidation of the methylthio group is a critical step in the preparation of precursors for various fused heterocyclic systems and biologically active molecules. beilstein-journals.orgsioc-journal.cn

Table 1: Oxidation of this compound Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-Methylthio-5-phenyl-1,2,4-triazine | m-Chloroperbenzoic acid (m-CPBA) | 3-Methylsulfonyl-5-phenyl-1,2,4-triazine | beilstein-journals.org |

| 6-Amino-5-benzylamino-3-methylsulfanyl-1,2,4-triazine | m-Chloroperbenzoic acid (m-CPBA) | 6-Amino-5-benzylamino-3-methylsulfonyl-1,2,4-triazine 1-oxide | rsc.org |

| 3-Methylthio-5-hydroxy-6-methyl-1,2,4-triazine | Not Specified | 3-Methylsulfonyl-5-hydroxy-6-methyl-1,2,4-triazine | sioc-journal.cn |

| 5-Acetyl-3-methylthio-1,2,4-triazineoxime ethers | Potassium permanganate (KMnO₄) | 5-Acetyl-3-methylsulfonyl-1,2,4-triazineoxime ethers | osi.lv |

| 3-(Methylthio)-6-aryl-1,2,4-triazines | Oxone® | 3-(Methylsulfonyl)-6-aryl-1,2,4-triazines | reading.ac.uk |

Cycloaddition Reactions of this compound and its Derivatives

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the construction of new heterocyclic frameworks.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions in N-Heterocycle Synthesis

The IEDDA reaction of 1,2,4-triazines, including this compound and its derivatives, with electron-rich dienophiles is a well-established method for synthesizing a variety of nitrogen-containing heterocycles. nih.gov These reactions typically proceed with high regioselectivity and are often followed by the extrusion of a small molecule, such as nitrogen gas, to afford aromatic products.

For example, the reaction of 3-methylsulfonyl-1,2,4-triazine with enamines leads to the formation of substituted pyridines. arkat-usa.org The reaction proceeds through a cycloaddition-elimination sequence. The versatility of this reaction is further highlighted by its use in the synthesis of complex natural products and their analogues. nih.gov The reactivity of the 1,2,4-triazine in IEDDA reactions can be tuned by substituents on the ring. researchgate.net Coordination of a Re(I) complex to a 1,2,4-triazine has been shown to significantly accelerate the rate of IEDDA reactions with strained alkynes. rsc.org

A notable application is the reaction of 3-methylsulfonyl-5-phenyl-1,2,4-triazine with enamines, which has been utilized in the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. beilstein-journals.org Furthermore, the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with enamines can lead to the formation of 1,2,4-triazine derivatives through a formal [4+2] cycloaddition across the nitrogen atoms. dicp.ac.cnnih.gov

Regioselectivity and Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions

Beyond Diels-Alder reactions, 1,2,4-triazine derivatives can also participate in 1,3-dipolar cycloadditions. These reactions are crucial for the synthesis of five-membered heterocyclic rings. wikipedia.org Alkylation of this compound can generate 1-alkyl-1,2,4-triazinium salts. nih.govacs.org These salts serve as precursors to triazinium ylides, which can then undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles. nih.gov

These cycloadditions can exhibit high levels of regio- and diastereoselectivity. nih.govresearchgate.net For example, the reaction of in situ generated triazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), acrylonitrile, and N-substituted maleimides leads to the formation of polysubstituted pyrrolo[2,1-f] dicp.ac.cnCurrent time information in Bangalore, IN.evitachem.comtriazines. nih.govacs.org The regioselectivity is influenced by both electronic and steric factors of the reactants. acs.org DFT calculations have been used to rationalize the observed stereochemical outcomes. nih.gov The reaction with acrylonitrile, for instance, yields a single regioisomer as a mixture of two diastereomers. nih.govacs.org

Formation of Fused Heterocyclic Systems via Triazine Reactivity

The reactivity of this compound and its derivatives is extensively utilized in the synthesis of fused heterocyclic systems. Intramolecular cycloaddition reactions of 1,2,4-triazines bearing an alkynyl side chain at the 3-position provide access to cyclopenta[b]pyridines and 5,6,7,8-tetrahydroquinolines. arkat-usa.org This is typically achieved by first displacing the methylsulfinyl group in 3-methylsulfonyl-1,2,4-triazine with an appropriately functionalized alkyne. arkat-usa.org

Furthermore, the reaction of 3,3'-(bismethylthio)-5,5'-bi-1,2,4-triazine with cyclic enamines yields bi(cycloalkeno[c]pyridines). arkat-usa.org The course of these reactions can be solvent-dependent. The versatility of these cycloaddition strategies allows for the rapid construction of polycyclic nitrogen-containing frameworks. acs.org

The 3-methylthio group can also be a precursor for building other fused systems. For example, after oxidation to the sulfone and substitution with hydrazine, the resulting intermediate can be cyclized to form dicp.ac.cnCurrent time information in Bangalore, IN.evitachem.comtriazolo[4,3-b] dicp.ac.cnCurrent time information in Bangalore, IN.evitachem.comtriazines. reading.ac.uk Similarly, reaction with anthranilic acid can lead to triazino[3,2-b]quinazolindiones. nih.gov The synthesis of pyrazolo[4,3-e] dicp.ac.cnCurrent time information in Bangalore, IN.evitachem.comtriazine acyclonucleosides has been achieved starting from 5-acetyl-3-methylsulfanyl-1,2,4-triazine. mdpi.com

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound itself and its subsequent reactions have been the subject of mechanistic investigations. The formation of 1,2,4-triazines often involves the cyclization of precursors like S-alkyl isothiosemicarbazides with α-dicarbonyl compounds. acs.orgresearchgate.net

Kinetic studies on the reactions of 1,2,4-triazines provide insights into their reactivity. For instance, studies on the tautomerism of substituted 2,3-dihydro-3-oxo-1,2,4-triazines have been reported. acs.org In the context of cycloaddition reactions, the stability and reactivity of different triazine and tetrazine isomers have been computationally and experimentally compared. nih.gov For example, 1,2,3,5-tetrazine (B1252110) is predicted to be thermodynamically more stable but kinetically less stable than the more common 1,2,4,5-tetrazine. nih.gov

The mechanism of the cyanide-catalyzed dimerization of 3-substituted 1,2,4-triazines, which are accessible from this compound, is proposed to proceed through the addition of cyanide to one triazine ring, which then attacks a second triazine molecule. thieme-connect.com This is followed by the elimination of cyanide and oxidation to the dimer. thieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Methylthio-1,2,4-triazine by providing detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity within the this compound molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton spectrum of a related compound, 3-(methylthio)-6-phenyl-1,2,4-triazine, displays a singlet at δ 2.82 ppm corresponding to the three protons of the methylthio (S-CH₃) group. reading.ac.uk The protons on the phenyl ring appear as a multiplet between δ 7.61 and 7.65 ppm, while the proton on the triazine ring is observed as a singlet at δ 8.87 ppm. reading.ac.uk For the parent this compound, the protons on the triazine ring would be expected in a similar downfield region due to the electron-withdrawing nature of the heterocyclic ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| S-CH₃ (in 3-(methylthio)-6-phenyl-1,2,4-triazine) | 2.82 (s, 3H) | CDCl₃ |

| Phenyl-H (in 3-(methylthio)-6-phenyl-1,2,4-triazine) | 7.61-7.65 (m, 3H) | CDCl₃ |

| Triazine-H (in 3-(methylthio)-6-phenyl-1,2,4-triazine) | 8.87 (s, 1H) | CDCl₃ |

This table presents representative ¹H NMR data for a derivative of this compound to illustrate expected chemical shifts.

¹³C NMR Spectroscopic Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For a related derivative, 3-methylthio-1,2,4-triazin-5(2H)-one, the C3 carbon (attached to the methylthio group) resonates at a low field strength, indicating its amidrazone character. publish.csiro.au In a similar vein, the carbon atoms of the triazine ring in this compound are expected to be significantly deshielded. The methyl carbon of the methylthio group typically appears at a much higher field. For instance, in 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine, the SMe carbon appears at δ 14.7 ppm. vulcanchem.com

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| S-CH₃ (in 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine) | 14.7 | DMSO-d₆ |

| C=N (in 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine) | 172.1 | DMSO-d₆ |

| Aryl-C (in 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine) | 139.5–126.8 | DMSO-d₆ |

This table showcases ¹³C NMR data for a derivative, providing an expected range for the chemical shifts in this compound.

Advanced NMR Techniques for Stereochemical and Regiochemical Determinations

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure and determining the regiochemistry of substituted 1,2,4-triazines. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. numberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range couplings between protons and carbons, which is vital for confirming the position of substituents on the triazine ring. numberanalytics.com For example, in complex triazine derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of atoms, which helps in elucidating stereochemistry. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For the parent compound, this compound, the molecular weight is 127.17 g/mol . nih.govscbt.com The fragmentation pattern provides valuable information about the molecule's structure. For instance, in the mass spectrum of 3-(methylthio)-6-phenyl-1,2,4-triazine, the molecular ion peak is observed at m/z 203.1. reading.ac.uk A significant fragment is often observed corresponding to the loss of the methylthio group or other substituents.

| Compound | Molecular Ion (M+) | Key Fragments (m/z) |

| 3-(Methylthio)-6-phenyl-1,2,4-triazine | 203.1 | 175.1, 102.2, 76.1 |

| 3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine | 217.2 | 116.2, 89.1 |

| 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | 237.1 (M+), 239.1 (M+2) | 136.2, 101.1 |

This table illustrates the molecular ion peaks and major fragmentation patterns for several this compound derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that helps in identifying functional groups. For this compound, key vibrational bands are expected for the C=N and N=N stretching within the triazine ring, as well as C-H stretching and bending vibrations. The C-S stretching vibration of the methylthio group is also a characteristic feature. vulcanchem.com In a related compound, 3-(methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine, aromatic C-H stretches are observed around 3000-3400 cm⁻¹, while aliphatic C-H stretching appears near 2919 cm⁻¹. reading.ac.uk The C=N stretching vibration in a similar triazine derivative is reported around 1580 cm⁻¹. vulcanchem.com

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3400 |

| Aliphatic C-H Stretch | ~2919 |

| C=N Stretch | ~1580 |

| C-S Stretch | ~1245 |

This table provides a summary of expected IR absorption frequencies for the key functional groups in this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,2,4-triazine (B1199460) ring, being an aromatic system, exhibits characteristic UV-Vis absorption bands. The absorption maxima are influenced by the substituents on the triazine ring and the solvent used. publish.csiro.au The electronic spectra of 1,2,4-triazine derivatives typically show π-π* transitions at shorter wavelengths and, in some cases, n-π* transitions at longer wavelengths. nih.gov For instance, computational studies on related 1,2,4-triazine derivatives show absorption maxima in the range of 300 to 450 nm. nih.gov The delocalization of electrons within the aromatic triazine ring, influenced by the methylthio group, plays a significant role in determining the energy of these electronic transitions. publish.csiro.au

| Compound/System | λmax (nm) | Transition Type | Reference |

| 1,2,4-Triazine Derivatives (Calculated) | 300 - 450 | π-π* / n-π | nih.gov |

| 4,6-Diphenyl-1,2,3,5-tetrazine | 275 | π-π | nih.gov |

| 4,6-Diphenyl-1,2,3,5-tetrazine | 396 | n-π* | nih.gov |

This table shows representative UV-Vis absorption data for related heterocyclic systems, indicating the expected regions for electronic transitions in this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction analysis provides unequivocal proof of its molecular structure, detailing bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of this compound has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129858. nih.govugr.es The analysis reveals the specific geometric parameters of the molecule, confirming the planar nature of the 1,2,4-triazine ring and the orientation of the methylthio substituent.

The crystallographic data obtained from the study by Palmer, M.H., et al., offers a detailed insight into the solid-state conformation of the compound. The molecule crystallizes in the monoclinic space group P2₁/n. ugr.es This information is crucial for understanding the packing of the molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the crystal structure.

The key crystallographic parameters for this compound are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₄H₅N₃S |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | |

| a | 7.808 Å |

| b | 7.056 Å |

| c | 11.09 Å |

| α | 90° |

| β | 108.14° |

| γ | 90° |

| Cell Volume | 580.6 ų |

| CCDC Number | 129858 |

| Data sourced from the Crystallography Open Database and associated publications. ugr.es |

This definitive structural data from X-ray crystallography is fundamental for computational chemistry studies, aiding in the validation of theoretical models and providing a solid foundation for structure-activity relationship (SAR) studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are employed to elucidate the electronic nature of 1,2,4-triazine (B1199460) systems.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable conformation (optimized geometry) of 1,2,4-triazine derivatives. mdpi.comirjweb.comjst.go.jp

Theoretical calculations for sulfur-containing 1,2,4-triazine derivatives have determined key structural parameters. For example, the conformation of substituents relative to the triazine ring is a critical factor in molecular stability. In sulfenamide (B3320178) derivatives of 1,2,4-triazine, a cis conformation with respect to the N2(triazine)–C3(triazine)–S–N torsion angle was found to be the preferred arrangement. jst.go.jp DFT calculations can accurately predict these parameters, which often show excellent correlation with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a 1,2,4-Triazine Derivative Note: This data is for a related 5,6-diphenyl-3-hydrazono-1,2,4-triazine derivative, as direct data for 3-Methylthio-1,2,4-triazine is not available in the cited literature. The comparison illustrates the typical accuracy of DFT methods.

| Parameter | Bond/Angle | DFT Calculation (B3LYP/6-31G(d,p)) | Experimental (X-Ray) |

| Bond Length | N1-N2 | 1.33 Å | 1.32 Å |

| Bond Length | C3-N4 | 1.36 Å | 1.35 Å |

| Bond Length | C5-C6 | 1.48 Å | 1.48 Å |

| Bond Angle | N2-C3-N4 | 124.9° | 125.1° |

| Bond Angle | C3-N4-C5 | 115.5° | 115.6° |

| Bond Angle | N1-C6-C5 | 119.5° | 119.4° |

| Data sourced and adapted from a study on triazine-based hydrazone derivatives. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity and reaction mechanisms. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and, crucially, the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and kinetically less stable, implying higher reactivity. mdpi.com

For 1,2,4-triazine derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. irjweb.comjst.go.jp In sulfur-substituted 1,2,4-triazines, the HOMO is often distributed over the triazine ring and the sulfur substituent, while the LUMO is typically located on the triazine ring and any attached phenyl groups. jst.go.jp This distribution indicates that the sulfur atom and triazine ring act as electron donors, while the triazine system can also act as an electron acceptor.

The HOMO-LUMO gap is a useful parameter for comparing the reactivity of different derivatives. For example, in a series of pyrazolo[4,3-e] Current time information in Berlin, DE.nih.govrsc.orgtriazine acyclonucleosides, the HOMO-LUMO gaps were calculated to characterize and compare their relative stabilities and reactivities. mdpi.com Such analysis is crucial in cycloaddition reactions, where the interaction between the diene's HOMO and the dienophile's LUMO (or vice versa) determines the reaction feasibility. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Representative 1,2,4-Triazine Derivatives Note: Data is for related triazine-based hydrazone derivatives to illustrate the application of FMO theory.

| Compound (Derivative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (η) (eV) |

| Derivative 1 | -0.196 | -0.071 | 0.062 |

| Derivative 2 | -0.196 | -0.064 | 0.066 |

| Derivative 3 | -0.180 | -0.060 | 0.059 |

| Derivative 4 | -0.204 | -0.072 | 0.066 |

| Data sourced from a computational study on triazine-based hydrazones. mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of intramolecular interactions, such as charge transfer and hyperconjugation.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals delocalization effects. The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the strength of this delocalization. These interactions, particularly those involving lone pairs and antibonding orbitals (e.g., n→σ* or n→π*), are crucial for understanding molecular stability and reactivity. wisc.edu

In studies of sulfur-containing 1,2,4-triazine derivatives, NBO analysis has been used to calculate the charge distribution on specific atoms. For instance, in a series of 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives, the NBO charges on the sulfur and adjacent nitrogen atoms were calculated to understand their contribution to biological activity. jst.go.jp For a disulfide derivative, the charge on the sulfur atoms was found to be +0.208e, while for a sulfenamide derivative, the charges on the sulfur and nitrogen atoms were +0.514e and -0.691e, respectively. jst.go.jp This information highlights the electron-withdrawing or -donating nature of different functional groups and is critical for explaining charge transfer processes within the molecule.

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For 1,2,4-triazine derivatives, MD simulations are particularly valuable in the context of drug design. These simulations can predict how a compound like this compound or its analogues will bind to a target protein and the stability of the resulting complex. rsc.orgnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a molecule's or complex's atoms over time from a reference structure. A stable, low RMSD value indicates that the system has reached equilibrium and is not undergoing major conformational changes. researchgate.net

RMSF measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values point to more constrained parts of the structure. rsc.org

In a study of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, 100-nanosecond MD simulations were performed. The most promising compound demonstrated notable stability with a low RMSD (0.29 nm) and RMSF values that indicated a tightly bound conformation within the protein's active site. nih.govresearchgate.net Such simulations are essential for validating docking results and assessing the dynamic stability of intermolecular interactions, like hydrogen bonds and hydrophobic contacts, which are crucial for a molecule's biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are powerful tools in medicinal chemistry and materials science for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.govnih.gov

For derivatives of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. researchgate.net These studies involve:

Building a dataset of compounds with known activities.

Aligning the 3D structures of the molecules.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

Using statistical methods to build a regression model linking these field values to the observed activity.

A 3D-QSAR study on 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives as COX-2 inhibitors successfully generated statistically significant models. researchgate.net Similarly, QSAR models for 1,2,4-triazine-based inhibitors of human D-amino acid oxidase (h-DAAO) yielded CoMFA and CoMSIA models with high predictive power (q² = 0.613 and 0.669, respectively). nih.govrsc.org The resulting contour maps from these analyses provide a visual guide for drug design, indicating where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or diminish activity. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, including vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are valuable for confirming experimental results, assigning spectral bands, and understanding the relationship between molecular structure and spectroscopic response. mdpi.comgriffith.edu.au

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption and emission spectra (UV-Vis). griffith.edu.aupublish.csiro.au Studies on triazine derivatives have shown that TD-DFT can provide reliable data, although the computational cost is relatively high. researchgate.net Simpler, semi-empirical methods like PM3, when combined with models like ZINDO/S, can also offer rapid and reasonably accurate predictions of absorption spectra, making them useful tools for synthetic chemists to screen potential dye molecules before synthesis. griffith.edu.aupublish.csiro.au

DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict the vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) of 1,2,4-triazine derivatives. mdpi.com The calculated vibrational frequencies often show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and method limitations. Likewise, predicted NMR shifts correlate well with experimental values, aiding in the structural elucidation of newly synthesized compounds. mdpi.com

Biological and Biomedical Research Applications of 3 Methylthio 1,2,4 Triazine Derivatives

Anticancer and Antitumor Activity

The 1,2,4-triazine (B1199460) nucleus is a key structural motif in a multitude of compounds exhibiting potent anticancer and antitumor properties. nih.govijpsr.inforesearchgate.netnih.gov The versatility of this heterocyclic system allows for chemical modifications that have led to the development of derivatives with significant cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Research has demonstrated that derivatives of 3-methylthio-1,2,4-triazine can effectively inhibit the growth of cancer cells. evitachem.com For instance, certain derivatives have shown considerable cytotoxicity against human cancer cell lines such as lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa). mdpi.com The anticancer potential of these compounds is often evaluated through their ability to induce apoptosis, or programmed cell death, in tumor cells.

Furthermore, the fusion of the 1,2,4-triazine ring with other heterocyclic systems, such as pyrazole, has yielded compounds with enhanced anticancer activity. mdpi.comresearchgate.net These fused systems often exhibit a broader spectrum of action against different types of tumors. researchgate.net

Mechanisms of Action against Cancer Cell Lines

The anticancer effects of this compound derivatives are mediated through various mechanisms of action. A primary mechanism involves the induction of apoptosis in cancer cells. Some derivatives have been shown to interact with specific molecular targets within cancer cells, leading to the initiation of the apoptotic cascade. mdpi.com

One of the key pathways targeted by these compounds is the inhibition of protein kinases, which are crucial for cell signaling, growth, and division. mdpi.comnih.gov For example, certain pyrazolo[4,3-e] nih.govtandfonline.comtriazine derivatives have been found to inhibit protein kinase Abl and cyclin-dependent kinase 2 (CDK2). mdpi.com The interaction often involves the formation of hydrogen bonds with key amino acid residues in the active site of the kinase, such as M318 in Abl and L83 in CDK2. mdpi.com

Additionally, some 1,2,4-triazine derivatives have been shown to interfere with other critical signaling pathways that are often dysregulated in cancer, including the mTOR, RAS/RAF/MAPK, and Wnt/β-catenin pathways. mdpi.com For instance, a novel 1,2,4-triazine sulfonamide derivative, MM131, demonstrated the ability to decrease mTOR concentration in colon cancer cell lines. mdpi.com The antiproliferative effect of some derivatives is also achieved by inhibiting DNA synthesis, as measured by a reduction in [3H]thymidine incorporation. jst.go.jp

Table 1: Investigated Mechanisms of Action of this compound Derivatives in Cancer Cells

| Derivative Class | Mechanism of Action | Target Cell Lines | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e] nih.govtandfonline.comtriazine sulfonamides | Inhibition of protein kinase Abl and CDK2 | Not specified | mdpi.com |

| 1,2,4-Triazine sulfonamide (MM131) | Decreased mTOR concentration, induction of apoptosis | DLD-1 and HT-29 (colon cancer) | mdpi.com |

| Sulfur-substituted triazines | Inhibition of [3H]thymidine incorporation into DNA | MDA-MB-231 and MCF-7 (breast cancer) | jst.go.jp |

| 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Induction of apoptosis | HCT-116 (colon), HeLa (cervical), MCF-7 (breast) | mdpi.com |

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle, and their dysregulation is a common feature in many cancers. nih.gov This makes them an attractive target for the development of novel anticancer therapies. nih.gov Derivatives of the 1,2,4-triazine scaffold have emerged as promising CDK inhibitors. researchgate.netscirp.org

Specifically, pyrazolo[4,3-e] nih.govtandfonline.comtriazine derivatives have been identified as a class of compounds with the ability to inhibit CDKs. researchgate.net The incorporation of a sulfonamide group into the pyrazolo-triazine structure has been shown to expand the range of molecular targets to include CDKs. researchgate.net

Furthermore, studies on fluorine-substituted 3-thioxo-1,2,4-triazinones have demonstrated their potential as inhibitors of CDK2, leading to damage in tumor cells. scirp.org The inhibitory activity of these compounds is often compared to known CDK inhibitors like olomoucine (B1683950) to assess their potency. scirp.org However, it is noteworthy that not all triazine derivatives exhibit this activity; for instance, some pyrazolo[4,3-e] nih.govtandfonline.comtriazine acyclonucleosides did not show inhibitory activity against CDK2/cyclin E, which was attributed to the absence of a crucial NH group for kinase binding. nih.gov

Structure-Activity Relationships in Antiproliferative Compounds

The antiproliferative activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their anticancer effects, guiding the design of more potent and selective compounds. reading.ac.uk

For sulfur-substituted 1,2,4-triazine derivatives, SAR analysis has revealed that the presence of a disulfide (S-S) or sulfenamide (B3320178) (S-N) bond is crucial for their cytotoxic activity. jst.go.jp The polarity of the molecule and a moderate affinity for the lipid phase also appear to favor anticancer activity. jst.go.jp

In a series of 5-substituted 2-(aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, the nature of the substituent groups on both the triazine ring and the benzenesulfonamide (B165840) fragment was varied to analyze the impact on antiproliferative activity against colon, cervical, and breast cancer cell lines. mdpi.com Similarly, for novel 1,2,4-triazine derivatives tested against the K-562 human leukemia cell line, established SARs helped in understanding the structural requirements for their anticancer effects. nih.gov

Selective Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a role in inflammation and tumor growth. tandfonline.comdntb.gov.ua The development of selective COX-2 inhibitors is a significant area of research in cancer therapy. Derivatives of the 1,2,4-triazine scaffold have demonstrated potential as selective COX-2 inhibitors. tandfonline.comnih.gov

For example, a series of 5-aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. ijpsr.infoacs.org These compounds showed strong inhibition of COX-2, with one derivative, 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine, exhibiting a selectivity index comparable to the well-known COX-2 inhibitor, celecoxib. ijpsr.infoacs.org

In another study, novel 1,2,4-triazine-quinoline hybrids were designed and synthesized, displaying potent COX-2 inhibitory profiles. nih.govnih.gov The most potent and selective of these hybrids was found to be 8e, which contains a 6-benzyl triazine and a 6-benzyloxy 2-hydroxyquinoline. nih.gov Furthermore, the addition of an ethyl carboxylate side chain to a 3-(methylthio)-1,2,4-triazine lead compound was explored to maintain some level of COX-1 inhibition while achieving COX-2 selectivity, a strategy confirmed by molecular docking studies. nih.gov

Table 2: COX-2 Inhibition by this compound Derivatives

| Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine | Potent (exact value not specified) | 395 | ijpsr.infoacs.org |

| 1,2,4-Triazine-quinoline hybrid 8e | 0.047 | 265.9 | nih.gov |

| Ethyl 5,6-diaryl-1,2,4-triazine-3-ylthioacetate 6c | 10.1 | Not specified | nih.gov |

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, derivatives of this compound have been recognized for their significant antimicrobial and antifungal activities. nih.govijpsr.infoevitachem.com The 1,2,4-triazine core is a versatile scaffold for the development of new agents to combat various microbial infections. scirp.org

Studies have shown that these compounds can inhibit the growth of a range of microorganisms, including bacteria and fungi. nih.gov The mechanism of their antimicrobial action often involves the disruption of essential metabolic pathways in the microbes. The broad-spectrum activity of some 1,2,4-triazine derivatives makes them promising candidates for further investigation as antimicrobial drugs. scholarsresearchlibrary.comjocpr.com

Activity against Drug-Resistant Microorganisms

The emergence of multi-drug resistant microorganisms poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. scholarsresearchlibrary.comnih.gov Derivatives of 1,2,4-triazine have shown promise in this area, exhibiting activity against drug-resistant bacterial strains. scholarsresearchlibrary.com

Research has focused on synthesizing and evaluating new triazine derivatives for their efficacy against resistant pathogens. For instance, some newly synthesized cyanuric chloride-based derivatives, which incorporate the triazine scaffold, have demonstrated substantial antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). scholarsresearchlibrary.com The development of 1,2,4-triazole (B32235) hybrids has also been a strategy to create potent antimicrobial compounds effective against resistant strains. nih.gov The ability of certain triazine derivatives to overcome existing resistance mechanisms makes them valuable leads in the development of new-generation antimicrobial therapies. nih.gov

Mechanisms of Antimicrobial Action

Derivatives of 1,2,4-triazine, including those with a methylthio group, are recognized for their antimicrobial properties. evitachem.com The mechanism of action often involves the compound's interaction with specific molecular targets within microbial cells. These interactions can disrupt essential metabolic pathways necessary for microbial growth. The electron-rich nitrogen atoms in the triazine ring facilitate interactions with biological targets through hydrogen bonding and π-stacking, which can lead to the inhibition of enzymatic activity and the disruption of microbial cell functions. evitachem.com For instance, certain 3-thio-1,2,4-triazine derivatives have been shown to inhibit the growth of gram-positive bacteria at concentrations of 5-20 µg/ml. nih.gov The methylthio group, in particular, can enhance membrane permeability compared to analogues like methoxy (B1213986) derivatives, facilitating entry into the microbial cell. vulcanchem.com

Antiviral and Anti-HIV Activity

The 1,2,4-triazine scaffold is a core component of many compounds with antiviral activity. researchgate.netpensoft.net Specifically, derivatives of this compound have been investigated for their potent anti-HIV properties. nih.gov In one study, a series of 1-substituted-3-(3,5-dimethylbenzyl)triazine derivatives, including 6-methylthio analogues, were evaluated for their ability to inhibit HIV-1 in MT-4 cells. nih.gov

Several compounds demonstrated significant anti-HIV-1 activity. For example, the 6-amino derivative N¹-(4-aminobenzyl)triazine (4c), synthesized from a 6-methylthiolated precursor (3c), showed an impressive half-maximal effective concentration (EC₅₀) of 0.068 ± 0.030 µM. nih.gov Another notable compound, the dihydro-N¹-4-aminobenzyltriazine analog (5), which involves the removal and hydrogenation of the 6-methylthio group, exhibited not only comparable anti-HIV-1 activity (EC₅₀ = 0.11 ± 0.05 µM) but also low cytotoxicity. nih.gov These findings suggest that the N¹-benzyl or picolyl skeleton and the N³-3,5-dimethylbenzyl system are crucial for the anti-HIV activity of this triazine series. nih.gov Molecular modeling has been used to explore the interactions between these potent inhibitors and the HIV-1 reverse transcriptase enzyme. nih.gov

Anti-HIV-1 Activity of Selected Triazine Derivatives

| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 4c | 6-amino derivative of N¹-(4-aminobenzyl)triazine | 0.068 ± 0.030 | 47 ± 7 | 691 | nih.gov |

| 4a | Unsubstituted 6-amino derivative | 0.19 ± 0.02 | >100 | >526 | nih.gov |

| 5 | dihydro-N¹-4-aminobenzyltriazine analog | 0.11 ± 0.05 | >100 | >909 | nih.gov |

Anti-inflammatory and Analgesic Effects

The 1,2,4-triazine nucleus is a key feature in many compounds possessing anti-inflammatory and analgesic properties. preprints.orgnih.govepain.orgresearchgate.net Research has shown that derivatives can act as potent anti-inflammatory agents by inhibiting key mediators of the inflammatory process. preprints.org

In one study, novel researchgate.netnih.govtriazino[2,3-c]quinazolines were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema test in rats. preprints.org The most active compound, 2-((1-(3-methyl-2-oxo-2H- researchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid (compound 2.5), significantly reduced paw edema and decreased levels of pro-inflammatory markers. preprints.org Specifically, it lowered COX-2 expression by 82.5%, IL-1β by 89.5%, and C-reactive protein by 77.1%. preprints.org

Other studies have synthesized various 1,2,4-triazine derivatives and confirmed their analgesic and anti-inflammatory effects. nih.govepain.org For example, N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netnih.gov-triazin-3-yl] hydrazines showed pronounced analgesic activity, while another derivative displayed the highest anti-inflammatory activity in the series. nih.gov Furthermore, phenylpyrazole-triazine derivatives have demonstrated significant antinociceptive effects in acetic acid-induced writhing and formalin tests in mice. epain.org

Anti-inflammatory Effects of Compound 2.5

| Inflammatory Marker | Inhibition Percentage | Source |

|---|---|---|

| COX-2 | 82.5% | preprints.org |

| IL-1β | 89.5% | preprints.org |

| C-reactive protein | 77.1% | preprints.org |

Antimalarial and Antiparasitic Activity

Derivatives of 1,2,4-triazine have emerged as a promising class of antimalarial agents. nih.govthieme-connect.comresearchgate.net Specifically, 3-alkylthio-1,2,4-triazine dimers are potently toxic to Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net These compounds exhibit activity in the single-digit nanomolar range and are equally effective against chloroquine-resistant strains of the parasite. nih.gov

A series of 3,3′-disubstituted 5,5′-bi(1,2,4-triazine) derivatives, synthesized from a 3-(methylthio)-1,2,4-triazine precursor, showed potent in vitro and in vivo antimalarial activity. thieme-connect.comscispace.com The lead compound in one study demonstrated single-digit nanomolar activity against resistant Plasmodium strains and showed efficacy in a mouse model when administered orally. thieme-connect.com The most potent dimer, compound 24, had an IC₅₀ of 0.008 µM against the 3D7 line of P. falciparum and also showed excellent potency against clinical isolates of both P. falciparum and P. vivax. scispace.com

In addition to antimalarial action, some triazine derivatives have shown potential against other parasites. Thio-s-triazine derivatives exhibited outstanding activity against Leishmania donovani, the parasite causing leishmaniasis, with minimal toxicity compared to standard drugs. ijbpas.com

In Vitro Antimalarial Activity of Dimer 24

| Parasite Strain | IC₅₀ (µM) | Source |

|---|---|---|

| P. falciparum (3D7) | 0.008 | scispace.com |

| P. falciparum (W2, chloroquine-resistant) | 0.0047 ± 0.0011 | scispace.com |

| P. falciparum (MRA1240, artemisinin-resistant) | 0.0086 ± 0.0010 | scispace.com |

| P. vivax (clinical isolates) | 0.0093 - 0.031 | scispace.com |

Investigation of Other Therapeutic Potentials

The 1,2,4-triazine ring system is a structural feature of compounds investigated for anticonvulsant activity. jocpr.comnih.gov A series of novel thiazolo[2,3-c] researchgate.netnih.govtriazine-4,6-diones, synthesized from a 6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one intermediate, were screened for anticonvulsant effects using a pentylenetetrazole animal model. jocpr.com Two compounds from this series demonstrated considerable anticonvulsant effects, protecting the animals for a longer duration. jocpr.com

In another study, a series of thirty indole-substituted 1,2,4-triazine derivatives were synthesized and evaluated as potential anticonvulsant agents. nih.gov One derivative, 1-(1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indol-3-yl)ethanone (6b), showed significant activity in the maximal electroshock test with a median effective dose of 7 mg/kg. nih.gov Another compound, 1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indole-3-sulfonamide (7b), was effective in the subcutaneous pentylenetetrazole screen with a median dose of 35 mg/kg. nih.gov Mechanistic studies on the active compounds included radioligand binding assays on sodium channels and estimation of γ-amino butyric acid (GABA). nih.gov

Derivatives of the 1,2,4-triazine ring have garnered attention for their antioxidant activity, which may contribute to their other observed biological effects. pensoft.netpensoft.net A study on new hydrazones containing a 1,2,4-triazine-5-one core, synthesized from a 4-amino-6-tert-butyl-3-methylthio-4H- researchgate.netnih.govtriazin-5-one precursor, revealed significant antioxidant potential. pensoft.netpensoft.net When screened for their ability to suppress oxidative stress, several of these hydrazone derivatives proved to be the most active antioxidants, with three compounds being twice as active as the standard, ascorbic acid. pensoft.netpensoft.net

Another novel fused 1,2,4-triazine aryl derivative (IMT) demonstrated strong antagonistic action against ethanol-induced activation of rat liver stellate cells, which is linked to oxidative stress. nih.gov This compound significantly decreased the production of reactive oxygen species. nih.gov Its mechanism is believed to involve not only its intrinsic antioxidant activity but also nonselective antagonism of adenosine (B11128) A(2A) receptors. nih.gov Further research into new triazolotriazine-5-(6H)-thiones found that the presence of a hydroxyl group in the structure was essential for antioxidant properties. ajol.info

Estrogen Receptor Modulation

Derivatives of the 1,2,4-triazine scaffold have been identified as modulators of estrogen receptors (ERs), playing a significant role in research aimed at treating hormone-dependent cancers, such as certain types of breast cancer. ijpsr.infoiau.irresearchgate.netresearchgate.net The estrogen receptor exists in two main subtypes, ERα and ERβ, which can have different and sometimes opposing functions in tissues. ERα is a key driver in the development and progression of a majority of breast cancers. nih.gov Consequently, the development of molecules that can selectively modulate these receptors is a key area of medicinal chemistry. nih.gov

Research into 1,2,4-triazine derivatives has explored their potential as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders/downregulators (SERDs). These compounds aim to either block the proliferative signals of estrogen by acting as antagonists or to promote the degradation of the estrogen receptor itself.

A study focusing on 1,2,4-triazine sulfonamides investigated their interaction with human estrogen receptor alpha (ERα) through molecular docking studies. nih.gov This computational approach helps to predict how these compounds might bind to the receptor, providing a basis for understanding their potential biological activity. nih.gov The study synthesized a series of novel sulfonamides with a 1,2,4-triazine moiety and tested their in-vitro anticancer activity against human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (ER-negative). nih.govmdpi.com

Similarly, unsymmetrical disulfanes bearing a 1,2,4-triazine scaffold have been synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cells. scispace.com Molecular docking studies were also performed on these disulfanes using the human estrogen receptor alpha as a potential target. scispace.com

The nature of the substituents on the triazine ring has been shown to significantly influence the biological activity of these derivatives. nih.gov For instance, studies on 1,3,5-triazine (B166579) derivatives, a related class of compounds, have led to the identification of potent and selective ERβ antagonists. acs.org While not 1,2,4-triazines, this research highlights the potential of the broader triazine scaffold in developing receptor-selective compounds.

Detailed Research Findings

Several studies have reported the cytotoxic activity of 1,2,4-triazine derivatives against breast cancer cell lines, providing indirect evidence of their potential as ER modulators.

One study on 1,2,4-triazine sulfonamides identified two compounds that exhibited higher anticancer activity against the MCF-7 cell line than the reference drug chlorambucil (B1668637). nih.gov The concentrations that inhibited the incorporation of [³H]-thymidine into DNA by 50% (IC₅₀) were determined for several compounds. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 1 | 38 ± 2 |

| Compound 2 | 103 ± 2 |

| Compound 3 | 62 ± 2 |

| Compound 4 | 42 ± 2 |

| Compound 5 | 98 ± 2 |

| Chlorambucil (Reference) | 58 ± 2 |

In another study, a series of unsymmetrical disulfanes with a 1,2,4-triazine core were synthesized and tested for their ability to inhibit DNA synthesis in MCF-7 cells. scispace.com While many of the tested compounds showed low cytotoxic potency, one derivative, compound 4j, demonstrated an IC₅₀ value of 59 ± 2 µM, which was comparable to the reference compound chlorambucil (IC₅₀ = 47 ± 2 µM). scispace.com

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 4j | 59 ± 2 |

| Chlorambucil (Reference) | 47 ± 2 |

Furthermore, research on 1,3,5-triazine derivatives has yielded compounds with notable selectivity for ERβ. acs.org One analog, compound 21, displayed a 25 to 30-fold selectivity for ERβ over ERα and acted as a full antagonist at ERβ. acs.org This demonstrates the tunability of the triazine core to achieve receptor subtype selectivity.

| Compound | Selectivity | Activity |

|---|---|---|

| Compound 21 | 25- to 30-fold for ERβ vs ERα | Full antagonist at ERβ, weak partial agonist at ERα |

These findings underscore the potential of the 1,2,4-triazine scaffold in the development of novel estrogen receptor modulators for applications in oncology.

Environmental and Ecological Considerations of 1,2,4 Triazine Compounds in Research Contexts

Environmental Fate and Degradation Pathways of Triazine Derivatives

The environmental fate of 1,2,4-triazine (B1199460) derivatives is governed by a combination of physical, chemical, and biological processes. These compounds can enter the environment through direct application, runoff, and leaching. nih.gov Their persistence and mobility in soil and water are influenced by their chemical structure and environmental conditions. nih.gov

Photodegradation: Solar radiation can induce the degradation of triazine compounds. csbsju.eduresearchgate.net Studies on triazines like atrazine (B1667683), simazine (B1681756), and prometryn (B1678245) show that photodegradation follows first-order kinetics. csbsju.edu The primary degradation pathways in direct photolysis often involve hydroxylation, while indirect photolysis is dominated by dealkylation. csbsju.edu For instance, the photodegradation of some 4-amino-6-R-3-(methylthio)-as-triazin-5(4H)-ones yields 5-hydroxy-6-R-3-(methylthio)-1,2,4-triazine as a major product. researchgate.net The presence of substances like titanium dioxide can catalyze this process. nih.govuoi.gr

Microbial Degradation: Microorganisms play a significant role in the breakdown of triazine herbicides in the soil. nii.ac.jpmdpi.com Bacteria capable of degrading atrazine, a common triazine herbicide, have been isolated and studied extensively. nii.ac.jp The degradation often begins with a hydrolytic dechlorination step, catalyzed by enzymes like atrazine chlorohydrolase (AtzA) or triazine hydrolase (TrzN), leading to the formation of hydroxyatrazine. nii.ac.jpnih.gov Subsequent enzymatic reactions, such as those catalyzed by AtzB and AtzC, involve the removal of alkylamino side chains, eventually leading to the formation of cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comnih.govresearchgate.net Some bacterial strains, like Leucobacter sp. JW-1, have demonstrated the ability to degrade various s-triazine herbicides, including those with methylthio groups like ametryn (B1665967) and prometryn. mdpi.com

Hydrolysis: Chemical hydrolysis can also contribute to the degradation of triazine compounds, although its rate is often slower than microbial or photodegradation under typical environmental conditions. csbsju.edu The stability of the triazine ring and the nature of its substituents influence its susceptibility to hydrolysis.

Transformation Products and Environmental Persistence

Triazine herbicides are known for their persistence in the environment, with long half-lives reported in some cases. nih.govresearchgate.net This persistence can lead to the contamination of soil and water resources. nih.govontosight.ai For example, atrazine has a half-life that can range from 42 to 231 days in agricultural soil. nih.gov

Common transformation products of triazine herbicides include dealkylated and hydroxylated derivatives. nih.gov For example, the degradation of atrazine can produce deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), as well as hydroxyatrazine. usgs.gov Studies have shown that these degradation products can be more prevalent in the environment than the parent compound. usgs.gov The formation of these TPs is a result of the degradation pathways mentioned earlier, such as microbial N-dealkylation and hydroxylation. mdpi.comnih.gov In some instances, the transformation of parent triazine compounds in the environment is a source of alkylamine triazines (AATs). acs.org

| Parent Triazine Compound | Major Transformation Pathways | Key Transformation Products |

|---|---|---|

| Atrazine | Dealkylation, Hydroxylation, Photodegradation | Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine |

| Simazine | Dealkylation, Hydroxylation, Photodegradation | Deethylsimazine, Hydroxysimazine |

| Terbuthylazine | Dealkylation, Hydroxylation | Desethylterbuthylazine (DET), Deethylterbuthylazine-2-hydroxide (DETH) |

| Prometryn | Cleavage of methylthio group, Dealkylation | 2-hydroxy-4,6-bis(isopropylamino)-s-triazine, 2-methylthio-4-amino-6-isopropylamino-s-triazine |

Methodologies for Environmental Monitoring and Remediation of Triazine Compounds

Effective monitoring and remediation strategies are essential for managing the environmental presence of triazine compounds and their transformation products.

Environmental Monitoring: A variety of analytical techniques are employed to detect and quantify triazine residues in environmental matrices such as water and soil. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose, capable of identifying both parent compounds and their degradation products at very low concentrations. nih.govnih.gov Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to enhance detection limits. nih.govscispace.com Different sorbents, including C18 and graphitized carbon black, have been evaluated for their efficiency in extracting triazines and their more polar metabolites from water samples. eu-neptune.org Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of triazines. researchgate.net

Remediation Techniques: Several approaches have been investigated for the remediation of soil and water contaminated with triazine compounds. These can be broadly categorized as in situ and ex situ methods. iastate.edu

Bioremediation: This in situ technique utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.gov Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, and biostimulation, the addition of nutrients to enhance the activity of indigenous microbes, are two common bioremediation strategies. mdpi.com For instance, the bacterium Pseudomonas sp. strain ADP is well-known for its ability to degrade atrazine. mdpi.com

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants in soil and water. iastate.eduijariit.com Certain plants can take up triazine herbicides and metabolize them. ijariit.com

Physicochemical Remediation: These methods involve physical and chemical processes to treat contaminated media.

Ozonation: This ex situ technique has been shown to be effective in reducing simazine concentrations in contaminated soil. researchgate.net

Photocatalysis: The use of photocatalysts like titanium dioxide (TiO2) in the presence of UV light can accelerate the degradation of triazine herbicides in water. nih.govuoi.gr

Soil Washing/Scrubbing: This ex situ process uses mechanical and chemical action to separate contaminants from soil particles. iastate.edu

Pump and Treat: An in situ method where contaminated groundwater is pumped to the surface for treatment. iastate.edu

| Remediation Technique | Description | Applicability to Triazines | Mode |

|---|---|---|---|

| Bioremediation (Bioaugmentation/Biostimulation) | Uses microorganisms to break down contaminants. | Effective for herbicides like atrazine. mdpi.com | In situ |

| Phytoremediation | Uses plants to remove or degrade contaminants. | Applicable for removing triazine compounds from soil and water. iastate.eduijariit.com | In situ |

| Ozonation | Uses ozone to chemically oxidize contaminants. | Demonstrated for simazine in soil. researchgate.net | Ex situ |

| Photocatalysis | Uses a photocatalyst (e.g., TiO2) and light to degrade pollutants. | Effective for various s-triazine herbicides in water. nih.govuoi.gr | Ex situ |

| Soil Washing/Scrubbing | Mechanically and chemically separates contaminants from soil. | General applicability for various organic pollutants. iastate.edu | Ex situ |

| Pump and Treat | Pumps contaminated groundwater to the surface for treatment. | General applicability for contaminated groundwater. iastate.edu | In situ |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,4-triazine (B1199460) derivatives, including 3-Methylthio-1,2,4-triazine, is a cornerstone of their application in various scientific fields. researchgate.net Current research is focused on developing greener and more efficient synthetic protocols. tandfonline.com This includes the use of alternative reaction media like ionic liquids and solvent-free solid-phase syntheses to minimize the use of volatile organic solvents and reduce environmental impact. tandfonline.com

One area of intense investigation is the development of one-pot, multi-component reactions that allow for the construction of complex triazine structures from simple starting materials in a single step. nih.gov For instance, an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, promoted by the hydrogen-bonding capabilities of hexafluoroisopropanol (HFIP), has been shown to be a simple and efficient one-step synthesis of 1,2,4-triazines under mild conditions. nih.gov